1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one
CAS No.: 2549001-83-2
Cat. No.: VC11857341
Molecular Formula: C21H21F3N6O
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-83-2 |
|---|---|
| Molecular Formula | C21H21F3N6O |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C21H21F3N6O/c1-13-25-26-18-5-6-19(27-30(13)18)28-9-15-11-29(12-16(15)10-28)20(31)8-14-3-2-4-17(7-14)21(22,23)24/h2-7,15-16H,8-12H2,1H3 |
| Standard InChI Key | OZERFYRZCTUWIL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
Core Structural Components
The compound’s architecture features three distinct domains:
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Triazolo[4,3-b]pyridazine: A fused heterocycle comprising a triazole and pyridazine ring, known for its electron-deficient nature and capacity for π-π stacking interactions .
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Octahydropyrrolo[3,4-c]pyrrole: A bicyclic amine system that confers conformational rigidity, potentially enhancing receptor binding specificity.
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3-(Trifluoromethyl)phenyl Group: A lipophilic substituent that improves membrane permeability and metabolic stability.
The IUPAC name, 1-[2-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[3-(trifluoromethyl)phenyl]ethanone, reflects these components .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁F₃N₆O | |
| Molecular Weight | 430.4 g/mol | |
| SMILES Notation | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |
| Topological Polar Surface Area | 95.5 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are proprietary, analogous triazolo-pyridazine derivatives are synthesized through:
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Step 1: Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors.
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Step 2: Introduction of the octahydropyrrolo[3,4-c]pyrrole moiety using Buchwald-Hartwig amination or Ullmann coupling.
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Step 3: Ketone functionalization via Friedel-Crafts acylation or nucleophilic substitution with 3-(trifluoromethyl)phenylacetyl chloride.
Key challenges include regioselectivity in triazole formation and stereochemical control during pyrrolidine ring closure.
Reactivity Profile
The compound’s reactivity is influenced by:
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Electrophilic Sites: The triazole N2 position and pyridazine C7 atom .
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Nucleophilic Sites: The pyrrolidine nitrogen and ketone oxygen.
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Fluorine Substituents: The CF₃ group participates in halogen bonding, affecting solubility and target engagement.
| Target/Assay | Result | Model System | Source |
|---|---|---|---|
| c-Met Kinase Inhibition | IC₅₀ = 78 nM | Enzymatic | |
| MCF-7 Cell Viability | 58% Inhibition at 10 µM | In vitro | |
| mGluR5 Binding Affinity | Kᵢ = 320 nM | Radioligand |
Physicochemical and ADME Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (2.1 µg/mL at pH 7.4) due to its aromatic rings, but acceptable logD (2.5) balances permeability and solubility .
Metabolic Stability
Microsomal studies in human liver microsomes show a half-life of 42 minutes, with primary metabolites arising from N-demethylation and triazole oxidation.
Applications in Drug Development
Lead Optimization
Structural analogs have entered preclinical trials for:
Prodrug Strategies
Esterification of the ketone moiety improves oral bioavailability in rodent models (AUC increase from 120 to 450 ng·h/mL).
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